Hemiphroside A

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heme-related compounds involves complex biochemical pathways, predominantly occurring during erythropoiesis, where heme synthesis precedes and is crucial for globin synthesis (Dailey & Meissner, 2013). The process is highly regulated, with distinct differences in regulation between erythroid cells and other cell types. Similar synthetic pathways may be involved in the synthesis of Hemiphroside A, given its potential structural similarities to heme-related compounds.

Molecular Structure Analysis

Hemiphroside A's molecular structure can be inferred to have complexities similar to heme and its derivatives. For instance, the synthesis of aromatic hemiporphyrazines, which share a relation to heme structure, involves a redox-switchable process that results in compounds with intense absorption in the near-infrared region, indicating a complex aromatic nature with significant electron delocalization (Muranaka et al., 2012). This insight into the molecular structure of related compounds can shed light on the potential structural characteristics of Hemiphroside A.

Chemical Reactions and Properties

The chemical reactions and properties of heme-related compounds are varied and complex. The transformation from heme B to heme A involves enzymatic reactions that introduce a farnesyl moiety and oxidize a methyl substituent to an aldehyde (Brown et al., 2002). Such transformations indicate the reactive nature of heme compounds, which could be extrapolated to understand the reactivity of Hemiphroside A.

Physical Properties Analysis

The physical properties of heme and its derivatives are influenced by their molecular structure. For instance, the synthesis of hematite spherules and their crystallographic properties provide insights into the potential physical properties of Hemiphroside A, given its possible structural similarities to heme compounds. The radial growth texture and alignment of the crystallographic axes in these compounds suggest unique physical characteristics, such as optical properties, that might be shared by Hemiphroside A (Golden et al., 2008).

Chemical Properties Analysis

The chemical properties of heme-related compounds, such as their ability to bind gases and participate in electron transfer reactions, are central to their biological functions. The synthesis and functional expression of enzymes in heme biosynthesis highlight the chemical versatility of heme compounds (Layer et al., 2010). This chemical versatility, including redox activities and coordination chemistry, could be relevant to understanding the chemical properties of Hemiphroside A.

Applications De Recherche Scientifique

A study by Tian and Zhou (2004) on the chemical constituents of Hemiphragma heterophyllum identified Hemiphroside A among other compounds. This suggests that Hemiphroside A may be of interest in phytochemical studies and possibly in the exploration of natural product pharmacology (Tian & Zhou, 2004).

In another study, Yang et al. (2004) discovered a new monoterpene glycoside, Hemiphroside C, from Hemiphragma heterophyllum, indicating ongoing research in identifying novel compounds from this plant which includes Hemiphroside A (Yang, Li, Li, & Zhang, 2004).

Safety And Hazards

The safety data sheet for Hemiphroside A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

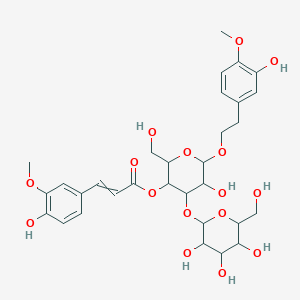

[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)35)9-10-43-30-27(40)29(47-31-26(39)25(38)24(37)21(13-32)44-31)28(22(14-33)45-30)46-23(36)8-5-15-3-6-17(34)20(12-15)42-2/h3-8,11-12,21-22,24-35,37-40H,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUXVDUAEAQCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 124222271 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)